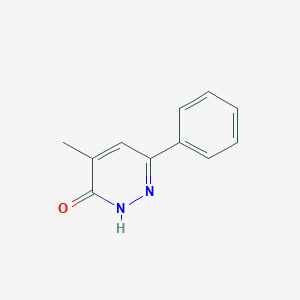
4-Methyl-6-phenylpyridazin-3(2H)-one
Descripción general
Descripción
4-Methyl-6-phenylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
4-Methyl-6-phenylpyridazin-3(2H)-one serves as a precursor for synthesizing various biologically active compounds. Research indicates that derivatives of this compound exhibit significant therapeutic potential, including:
- Antimicrobial Activity : Studies have shown that derivatives can inhibit bacterial growth, suggesting potential use in developing new antibiotics.
- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents .
Organic Synthesis
The compound is utilized as an intermediate in synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance biological activity. Notable reactions include:
- Formation of hydrazones and oximes through reactions with hydrazine hydrate.
- Synthesis of chloro-derivatives using phosphorus oxychloride.
Pharmacological Studies
Research has focused on the pharmacological effects of this compound and its derivatives:
- Anti-inflammatory Activity : Some derivatives have shown efficacy in reducing inflammation, making them candidates for treating inflammatory diseases.
- Analgesic Properties : The compound has been evaluated for pain relief effects, with certain derivatives exhibiting significant analgesic activity .
Table 1: Biological Activities of this compound Derivatives
| Derivative | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Antimicrobial | 25 | Effective against Gram-positive bacteria |
| Compound B | Anticancer | 15 | Inhibits proliferation of cancer cells |
| Compound C | Anti-inflammatory | 30 | Reduces edema in animal models |
| Compound D | Analgesic | 20 | Comparable to standard analgesics |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of a derivative of this compound against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus with an IC50 value of 25 µM, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that another derivative exhibited cytotoxicity with an IC50 value of 15 µM. This suggests that modifications to the pyridazinone core can enhance its efficacy against specific cancer types.
Propiedades
Número CAS |
13300-09-9 |
|---|---|
Fórmula molecular |
C11H10N2O |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
5-methyl-3-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H10N2O/c1-8-7-10(12-13-11(8)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) |
Clave InChI |
HNZITGUYCFHIMD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NNC1=O)C2=CC=CC=C2 |
SMILES canónico |
CC1=CC(=NNC1=O)C2=CC=CC=C2 |
Key on ui other cas no. |
13300-09-9 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














